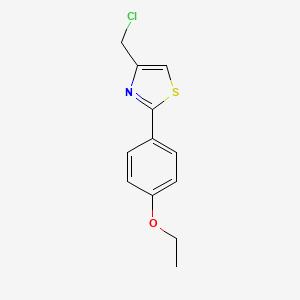

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole

Vue d'ensemble

Description

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a chloromethyl group at the 4-position and an ethoxyphenyl group at the 2-position of the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The chloromethyl group in 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted thiazoles.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted thiazoles with various functional groups.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Applications De Recherche Scientifique

While the search results do not focus specifically on the applications of "4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole," they do provide information on similar thiazole compounds and their applications, which can help infer potential uses.

General Information

this compound features a thiazole ring with a chloromethyl group and an ethoxyphenyl substituent. The molecular formula is C12H12ClNO2S⋅HCl, and it has a molecular weight of 306.2 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Reacting 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Cyclizing this intermediate using phosphorus oxychloride (POCl3) to form the thiazole ring.

- Introducing the chloromethyl group via chloromethylation using formaldehyde and hydrochloric acid.

Potential Applications Based on Research Findings

-

Antimicrobial Research:

- Thiazole derivatives have demonstrated antibacterial activity against various bacterial strains. For example, one study showed that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against Bacillus cereus.

- They have also shown antifungal activity, particularly against Trichophyton viride and Aspergillus species, with MIC values as low as 0.11 mg/mL, outperforming standard antifungal agents like ketoconazole.

- Reported antibacterial activity against clinical isolates of bacteria, highlighting the efficacy of compounds similar to "this compound".

- Other heteroaryl (aryl) thiazoles have demonstrated activity against E. coli, B. cereus, and S. Typhimurium .

-

Anticancer Research:

- Thiazole compounds can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and U-937 (monocytic leukemia). This involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- In research focusing on breast cancer cell lines (MCF7), derivatives of thiazole have demonstrated cytotoxic effects comparable to standard chemotherapeutic agents.

- Molecular docking analyses have provided insights into potential mechanisms by which these compounds may inhibit tumor growth.

- Certain 1,3-thiazole analogues have shown potent antiproliferative activity against MCF-7 and MDA-MB-231 cells . Compound 4 was found to possess significant inhibitory activity toward the vascular endothelial growth factor receptor-2 (VEGFR-2) and induced programmed cell death by triggering apoptosis and necrosis in MCF-7 cells .

-

Enzyme Inhibition:

- This compound can act as an inhibitor of glutathione S-transferase ω1, which is crucial for detoxification processes in cells. This inhibition can increase the sensitivity of cancer cells to chemotherapeutic agents.

- The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

The presence of both the chloromethyl and dimethoxyphenyl groups in "4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride" confers distinct reactivity and biological activity.

- 2-(2,3-Dimethoxyphenyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

- 4-(Bromomethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different substitution reactions.

- 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole: Contains a methoxyphenyl group at a different position, affecting its chemical properties .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is primarily based on its ability to interact with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the ethoxy group, resulting in different physicochemical properties and biological activity.

4-(Bromomethyl)-2-(4-ethoxyphenyl)-1,3-thiazole:

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group, which can significantly alter its chemical reactivity and biological properties.

Uniqueness

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and ethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry.

Activité Biologique

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole is a compound within the thiazole family, recognized for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties, along with the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHClNSO, with a CAS number of 1052537-94-6. The compound features a chloromethyl group and an ethoxyphenyl substituent, which enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting cellular processes and enzyme activities.

- Interaction with Enzymes : The thiazole ring may interact with specific enzymes or receptors, modulating their activity and influencing various physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Highly Active |

| Escherichia coli | 64 | Moderately Active |

| Pseudomonas aeruginosa | 128 | Moderately Active |

| Candida albicans | 256 | Active |

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Its most potent effects were noted against Staphylococcus aureus , suggesting potential applications in treating multidrug-resistant infections .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro studies revealed that it effectively inhibited the growth of Candida species, with MIC values ranging from 32 to 256 µg/mL. This suggests its potential utility in antifungal therapies .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Notably:

- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer) and MDA-MB-231 cell lines.

- IC50 Values : The compound exhibited IC50 values of 5.73 µM for MCF-7 cells and 12.15 µM for MDA-MB-231 cells, indicating significant antiproliferative effects .

- Mechanistic Insights : It was found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM, suggesting a mechanism involving angiogenesis inhibition. Additionally, it induced apoptosis and cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds exhibited varying degrees of antimicrobial activity based on structural modifications. The presence of halogen atoms enhanced antibacterial effects against Gram-positive bacteria .

- Anticancer Mechanisms : Another research highlighted that thiazole derivatives could induce programmed cell death in cancer cells through apoptosis pathways while also affecting cell cycle dynamics .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKSWVDPKZCASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.